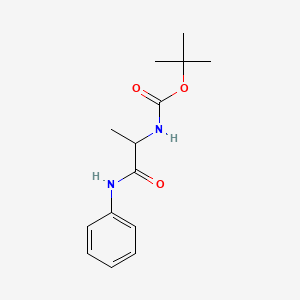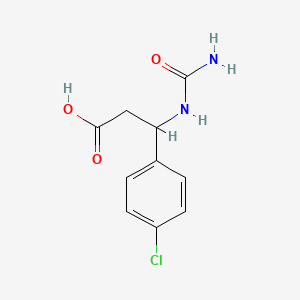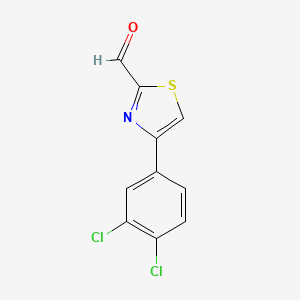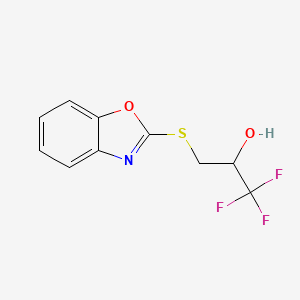
N-Phenyl 2-(BOC-amino)propanamide
Overview
Description
“N-Phenyl 2-(BOC-amino)propanamide” is a chemical compound with the CAS Number: 126787-11-9 and a molecular weight of 264.32 . Its IUPAC name is tert-butyl 2-anilino-1-methyl-2-oxoethylcarbamate .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as “N-Phenyl 2-(BOC-amino)propanamide”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of “N-Phenyl 2-(BOC-amino)propanamide” is represented by the linear formula: C14H20N2O3 . The InChI code for this compound is 1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) .
Chemical Reactions Analysis
The Boc group in “N-Phenyl 2-(BOC-amino)propanamide” can be cleaved by mild acidolysis . The Boc protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . In that context, Boc-derivatives nicely complemented the corresponding, then relatively novel, benzyl carbamates (Cbz-compounds) which could be deprotected by catalytic hydrogenolysis or sodium in liquid ammonia, conditions under which Boc is completely stable .
Physical And Chemical Properties Analysis
“N-Phenyl 2-(BOC-amino)propanamide” has a molecular weight of 264.32 .
Scientific Research Applications
Root Growth-Inhibitory Activity
N-Phenyl 2-(BOC-amino)propanamide and its derivatives have been investigated for their root growth-inhibitory properties. A study by Kitagawa and Asada (2005) synthesized a series of N-substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides, which exhibited significant root growth-inhibitory activity in rape seedlings. This indicates potential applications in agriculture for controlling unwanted plant growth (Kitagawa & Asada, 2005).
Muscle Relaxant and Anticonvulsant Activities
N-Phenyl 2-(BOC-amino)propanamide derivatives have also been explored for their muscle relaxant and anticonvulsant activities. Tatee et al. (1986) synthesized and evaluated the activities of N-Substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives, identifying compounds with significant muscle relaxant and anticonvulsant properties (Tatee et al., 1986).
Chemical Ligation in Peptide Synthesis
In the field of peptide synthesis, N-Phenyl 2-(BOC-amino)propanamide has been used in native chemical ligation processes. Crich and Banerjee (2007) demonstrated the use of erythro-N-Boc-β-mercapto-l-phenylalanine for native chemical ligation at phenylalanine, enabling the synthesis of complex peptides (Crich & Banerjee, 2007).
Asymmetric Synthesis of α-Amino Acids
The compound has been utilized in the asymmetric synthesis of α-amino acids. Hamon, Massy-Westropp, and Razzino (1992) described a method involving the use of the ester-8-phenylmenthyl N-Boc-glycinate for the synthesis of α-amino acids with high diastereoselectivity (Hamon, Massy-Westropp & Razzino, 1992).
Anticonvulsant Studies
Further exploring its medicinal potential, Idris, Ayeni, and Sallau (2011) investigated isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides for their anticonvulsant effects. These compounds showed promising results in seizure test models, indicating their potential for use against generalized seizures (Idris, Ayeni & Sallau, 2011).
Mechanism of Action
Target of Action
N-Phenyl 2-(BOC-amino)propanamide is a derivative of fentanyl . Fentanyl and its analogs primarily target the opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and reward.
Mode of Action
The compound interacts with its targets, the opioid receptors, by mimicking the action of endogenous opioids, which are naturally occurring pain-relieving molecules produced in the body . The interaction results in a change in the perception of pain and can also lead to a feeling of euphoria .
Biochemical Pathways
The metabolism of fentanyl analogs like N-Phenyl 2-(BOC-amino)propanamide generally involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation, and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Fentanyl and its analogs are typically well-absorbed in the body, widely distributed, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of N-Phenyl 2-(BOC-amino)propanamide’s action are likely to be similar to those of fentanyl and its analogs. These effects include decreased perception of pain, sedation, and potential euphoria . These compounds also have a high potential for addiction and can cause severe adverse effects, including respiratory depression, coma, and death .
Action Environment
The action, efficacy, and stability of N-Phenyl 2-(BOC-amino)propanamide can be influenced by various environmental factors. These factors include the presence of other drugs, the individual’s health status, genetic factors, and the route of administration. For instance, the presence of other CNS depressants can potentiate the effects of fentanyl analogs .
Future Directions
The use of Boc as a protecting group for amines has become one of the most commonly used methods in recent years . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of “N-Phenyl 2-(BOC-amino)propanamide” and similar compounds will continue to play a significant role in the field of peptide synthesis and beyond .
properties
IUPAC Name |
tert-butyl N-(1-anilino-1-oxopropan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(15-13(18)19-14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCJOYAOSCKKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl 2-(BOC-amino)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1364689.png)
![2-[1-Cyano-2-(2,4-dichlorophenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364696.png)



![5-[(3,4-Dichlorophenyl)methylene]-2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile](/img/structure/B1364722.png)

![3-{[2-(4-Chlorophenyl)(cyano)carbohydrazonoyl]sulfonyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B1364741.png)

![4-{2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B1364743.png)
![2-[2-(4-Chlorophenyl)-1-cyanovinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1364745.png)

![3-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[2-(dimethylamino)vinyl]-4-isothiazolecarbonitrile](/img/structure/B1364756.png)
